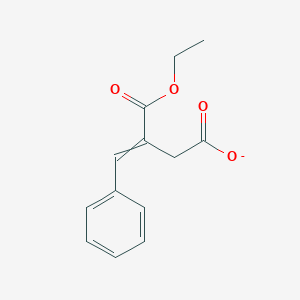
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is an organic compound characterized by its ethoxycarbonyl and phenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate typically involves the esterification of 4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 4-Phenylbut-3-enoic acid.
Reduction: 3-Ethoxycarbonyl-4-phenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Phenylbut-3-Enoate: Similar structure but with a methyl ester group instead of an ethoxy group.
Ethyl 4-Phenylbut-3-Enoate: Similar structure but with an ethyl ester group.
Propyl 4-Phenylbut-3-Enoate: Similar structure but with a propyl ester group.
Uniqueness
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C13H13O4- |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)11(9-12(14)15)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)/p-1 |
InChI Key |
VEYDSHORJUTFLG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















